
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine core with a carboxylic acid derivative, such as an acid chloride or anhydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-amine.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various functionalized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its ability to intercalate into DNA and inhibit topoisomerase enzymes, making it a potential anticancer agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and chemical research.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into the DNA helix, it disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative of the antitumor agents N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) and 9-amino-DACA.
9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide: Another derivative with similar DNA intercalating properties.
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an anticancer agent.
Eigenschaften
CAS-Nummer |
89459-10-9 |
|---|---|
Molekularformel |
C19H24Cl2N4O |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI-Schlüssel |
GUMPCUHWVVDPHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




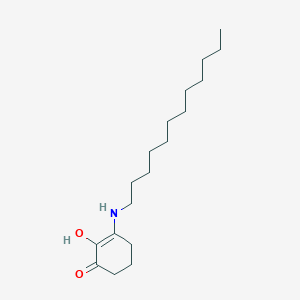
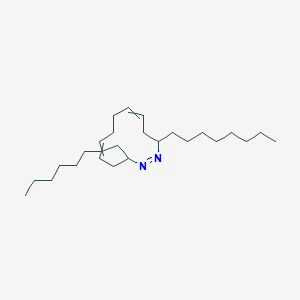


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
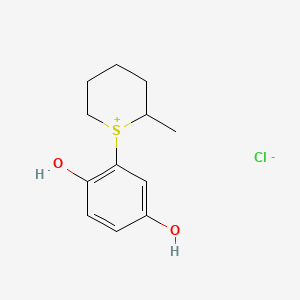
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
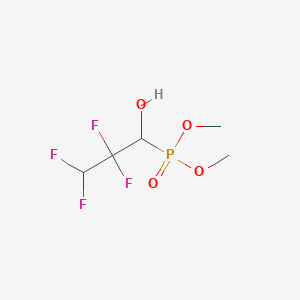

![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
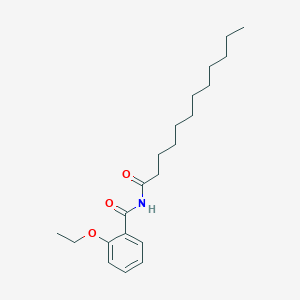
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
